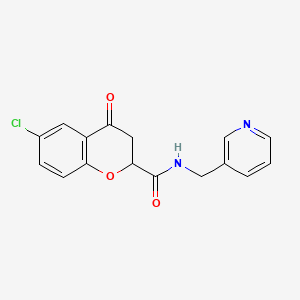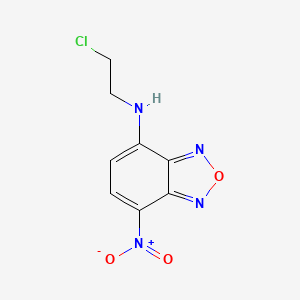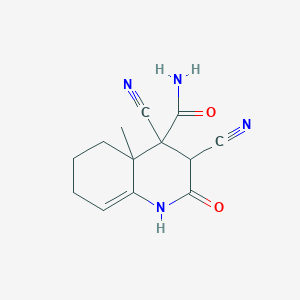
6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-4-hydroxychromene-2-one and pyridine-3-carboxaldehyde.
Formation of Intermediate: The first step involves the condensation of 6-chloro-4-hydroxychromene-2-one with pyridine-3-carboxaldehyde in the presence of a base like sodium hydroxide to form an intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine, such as methylamine, under acidic conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Employing advanced purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted chromene derivatives.
科学研究应用
6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
6-chloro-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide: Lacks the pyridin-3-ylmethyl group.
4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide: Lacks the chlorine atom.
Uniqueness
6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide is unique due to the presence of both the chlorine atom and the pyridin-3-ylmethyl group, which may enhance its biological activity and specificity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
分子式 |
C16H13ClN2O3 |
|---|---|
分子量 |
316.74 g/mol |
IUPAC 名称 |
6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-2,3-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-3-4-14-12(6-11)13(20)7-15(22-14)16(21)19-9-10-2-1-5-18-8-10/h1-6,8,15H,7,9H2,(H,19,21) |
InChI 键 |
RZPXFKZBDFMEKJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11050681.png)
![5-(3,4-dichlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11050682.png)

![Imidazo[1,2-a]pyridine-2-methanamine, N-(4-chloro-2-methoxyphenyl)-](/img/structure/B11050707.png)
![Dimethyl [1-(4-bromophenyl)-3-(4-ethylphenyl)-3-oxo-2-phenylpropyl]propanedioate](/img/structure/B11050712.png)
![N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11050725.png)
![4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one](/img/structure/B11050731.png)

![4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11050743.png)
![N-{2-[cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide](/img/structure/B11050744.png)
![1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11050746.png)
![3-Ethyl-5-[(4-methylphenyl)amino]-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide](/img/structure/B11050751.png)
![2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11050757.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11050769.png)